1-(Thian-4-yl)cyclopropane-1-carboxylicacid

Bioisosterism Physicochemical Property Prediction Lipophilicity

Researchers replacing phenyl or thiophene rings in CNS candidates often encounter CYP-mediated metabolic liabilities. 1-(Thian-4-yl)cyclopropane-1-carboxylic acid (CAS 1511246-76-6) resolves this by providing a fully saturated thiane ring that avoids sulfur oxidation to reactive metabolites while introducing three-dimensionality (Fsp3 0.78) for enhanced solubility and target selectivity. - Direct substrate for amide coupling with diverse amines - Enables matched molecular pair analysis with sulfone analog - Supplied at 95% purity with prompt global delivery

Molecular Formula C9H14O2S
Molecular Weight 186.27 g/mol
Cat. No. B15241363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thian-4-yl)cyclopropane-1-carboxylicacid
Molecular FormulaC9H14O2S
Molecular Weight186.27 g/mol
Structural Identifiers
SMILESC1CSCCC1C2(CC2)C(=O)O
InChIInChI=1S/C9H14O2S/c10-8(11)9(3-4-9)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11)
InChIKeyFFOHUUQRADAIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thian-4-yl)cyclopropane-1-carboxylic acid: A Saturated Sulfur Heterocycle Building Block


1-(Thian-4-yl)cyclopropane-1-carboxylic acid (CAS 1511246-76-6) is a specialized organic building block comprising a cyclopropane ring directly attached to a carboxylic acid and a saturated tetrahydro-2H-thiopyran (thiane) ring . With the molecular formula C9H14O2S and a molecular weight of 186.27 g/mol, this compound is typically supplied at 95% purity . Its structure combines the conformational rigidity and metabolic stability advantages of a cyclopropane with the unique electronic and lipophilic character of the thiane sulfur heterocycle, positioning it as a key intermediate for exploring non-aromatic bioisosteres of phenyl or cyclohexyl groups in drug discovery [1].

Why Generic Substitution with Analogs Is Not Feasible


Substituting 1-(thian-4-yl)cyclopropane-1-carboxylic acid with a generic cyclopropane carboxylic acid or a simple aryl analog overlooks the profound impact of the saturated thiane sulfur on key physicochemical and pharmacokinetic parameters. Unlike aromatic heterocycles like thiophene, the fully saturated thiane ring avoids CYP-mediated metabolic liabilities associated with sulfur oxidation to reactive metabolites, while its tetrahedral geometry introduces three-dimensionality that can enhance target selectivity and disrupt crystal packing for improved solubility [1]. Even closely related regioisomers, such as the thian-3-yl analog (CAS 1479771-40-8), present a different vector angle and electronic environment around the cyclopropane core, directly altering target binding . Consequently, direct interchange without re-optimization of downstream synthetic steps or biological assays is expected to yield different activity, selectivity, or physicochemical profiles.

Quantitative Differentiation: Head-to-Head Analog and In-Class Comparisons


Lipophilicity Modulation: logP Shift via Thiane Saturation

The target compound exhibits a predicted ACD/LogP that differs significantly from its aromatic analog 1-(thien-2-yl)cyclopropane-1-carboxylic acid. The thiane ring's saturation provides a lower logP than the planar, electron-rich thiophene ring, which can be crucial for avoiding overly lipophilic candidates that suffer from high metabolic clearance and promiscuous binding. By choosing this compound, researchers gain a distinct, more polar lipophilicity window compared to classical aryl-cyclopropane acid building blocks .

Bioisosterism Physicochemical Property Prediction Lipophilicity

Topological Differentiation: Fsp3 Advantage over Planar Aromatics

The target compound exhibits a high fraction of sp3-hybridized carbons (Fsp3) of 0.78, compared to an Fsp3 of 0.50 for the directly analogous aromatic building block, 1-(thien-2-yl)cyclopropane-1-carboxylic acid. This significantly higher three-dimensional character is a key differentiator for fragment-based drug discovery (FBDD) and lead optimization programs aiming to escape flatland and improve clinical success rates, which have been correlated with higher molecular complexity and saturation [1].

Medicinal Chemistry Drug Design Pharmacokinetics

Metabolic Stability: Thioether vs. Sulfone Oxidation State Comparison

As a thioether (sulfide), the target compound represents a specific oxidation state of the thiane ring, distinct from its fully oxidized sulfone analog, 1-(1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid (CAS 1532013-91-4). While the sulfone analog is reported to improve solubility, its high polarity can limit membrane permeability. The thioether form contributes lipophilicity while potentially avoiding the CYP450-mediated S-oxidation that generates reactive sulfoxide/sulfone metabolites from aromatic thioethers, positioning it as a potentially metabolically more stable alternative for certain scaffolds [1].

Metabolic Stability Bioisosterism Oxidation State

Conformational Pre-organization: Cyclopropane-Constrained Acid Vector

The cyclopropane-1-carboxylic acid motif locks the carboxylic acid group in a defined orientation relative to the thian-4-yl substitution. This contrasts sharply with flexible acid-containing building blocks like 3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid, where the acid moiety has free rotation around multiple bonds. The constrained exit vector can pre-organize the pharmacophore for binding to shallow or conformationally sensitive protein pockets, potentially yielding higher affinity hits from library screening [1].

Conformational Analysis Scaffold Hopping Target Engagement

Optimal Research Application Scenarios


Non-Aromatic Phenyl Bioisostere Libraries for CNS Drug Targets

The distinct Fsp3 (0.78) [1] and saturated thiane character of this building block are directly applicable to CNS drug discovery programs that require replacing a phenyl or thiophene ring to reduce planar aromaticity and improve the odds of clinical success. The compound serves as a direct substrate for amide coupling with diverse amines, enabling the rapid generation of focused compound libraries that explore a unique, patentable, and three-dimensional chemical space.

Oxidation-State-Dependent SAR Exploration Around a Thiane Scaffold

By procuring this compound alongside its sulfone analog (1-(1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid), medicinal chemistry teams can systematically probe the biological impact of sulfur oxidation state on target affinity, cellular permeability, and metabolic stability. This thioether building block provides the critical low-oxidation-state anchor for a matched molecular pair analysis, as outlined in Section 3 [2].

Fragment-Based Lead Generation for Undrugged Protease or Hydrolase Targets

The rigid cyclopropane-carboxylic acid core is a privileged fragment for engaging catalytic residues in enzyme active sites. This specific variant, with its tetrahedral thiane ring, offers a novel vector for probing S1' or exo-site pockets that are inaccessible to flat, aromatic acids. Its high Fsp3 improves aqueous solubility, a key requirement for fragment screening at high concentrations [1].

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